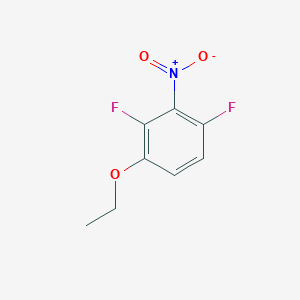

1,3-Difluoro-4-ethoxy-2-nitrobenzene

Description

1,3-Difluoro-4-ethoxy-2-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with fluorine atoms at positions 1 and 3, an ethoxy group (-OCH₂CH₃) at position 4, and a nitro group (-NO₂) at position 2. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 219.14 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a subject of interest in organic synthesis and agrochemical research.

Properties

IUPAC Name |

1-ethoxy-2,4-difluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFLHONFMFLZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,4-difluoro-3-nitrobenzene typically involves multiple steps. One common method includes:

Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

Clemmensen Reduction: The acyl group is then converted to an alkane.

Nitration: Finally, a nitro group is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems offer high-quality mass and heat transfer, allowing reactions to occur at higher temperatures than traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-4-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide are often used.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.

Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with various nucleophiles.

Scientific Research Applications

1,3-Difluoro-4-ethoxy-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2,4-difluoro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form amines, which can then interact with biological molecules. The ethoxy and difluoro groups influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Data Table: Substituent Comparison

Key Observations :

- Fluorine vs.

- Positional Effects: The para relationship between NO₂ and OEt in 2-Ethoxy-1-fluoro-4-nitrobenzene alters resonance stabilization compared to the target compound’s meta arrangement .

- Steric Impact : The ethoxy group in the target compound introduces greater steric hindrance than methoxy analogs, affecting reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.